2,2-Dimethylglutaric Acid: A Technical Guide for Researchers
2,2-Dimethylglutaric Acid: A Technical Guide for Researchers
CAS Number: 681-57-2
This technical guide provides an in-depth overview of 2,2-dimethylglutaric acid, a dicarboxylic acid with significant applications in organic synthesis, polymer chemistry, and pharmaceutical development.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its properties, synthesis, and applications.
Core Properties of 2,2-Dimethylglutaric Acid
2,2-Dimethylglutaric acid, also known as α,α-dimethylglutaric acid, is a branched-chain dicarboxylic acid.[2] Its structure features a five-carbon chain with two carboxyl groups at each end and two methyl groups attached to the second carbon.[2] This unique gem-dimethyl arrangement imparts specific chemical properties and steric hindrance that are valuable in various synthetic applications.[3] The compound typically appears as a white to off-white crystalline powder.[2][3]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 2,2-dimethylglutaric acid is presented below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 681-57-2 | [2][4][5][6] |
| Molecular Formula | C₇H₁₂O₄ | [2][4][5][6] |
| Molecular Weight | 160.17 g/mol | [2][6] |
| IUPAC Name | 2,2-dimethylpentanedioic acid | [2] |
| Melting Point | 82-86 °C | [1][2][6] |
| Boiling Point | 300.4 °C at 760 mmHg | [7] |
| Density | 1.2 g/cm³ | [7] |
| Flash Point | 149.7 °C | [7] |
| Appearance | White to almost white crystalline powder | [1][2][3] |
| Solubility | Moderately soluble in polar solvents like water and ethanol.[3] It hydrolyzes in water.[2][3][6] | |
| SMILES | CC(C)(CCC(=O)O)C(=O)O | [2][7] |
| InChI Key | BTUDGPVTCYNYLK-UHFFFAOYSA-N | [2][4][5][7] |
Experimental Protocols and Synthesis
The synthesis of 2,2-dimethylglutaric acid can be achieved through several methods. While it does not occur naturally, it is produced industrially from isopropyl-substituted cyclic precursors via oxidative cleavage.[3]
General Synthesis Methods
Several general methods for the synthesis of 2,2-dimethylglutaric acid have been described:[2]
-
Oxidation of 2,2-Dimethylpentanol: This involves the oxidation of the corresponding alcohol using suitable oxidizing agents.[2]
-
Diels-Alder Reaction: The compound can be synthesized through Diels-Alder reactions with appropriate dienes and dienophiles.[2]
-
Alkylation of Malonic Acid: A more traditional approach involves the alkylation of malonic acid followed by hydrolysis and decarboxylation.[2]
-
Oxidation of 2,2-dimethylglutaryl derivatives: This can be accomplished using strong oxidizing agents like potassium permanganate (B83412) or through catalytic methods with palladium-based catalysts under controlled conditions.[3]
Detailed Experimental Protocol: Synthesis of 2,2-Dimethylglutaric Anhydride (B1165640)
A common application of 2,2-dimethylglutaric acid is in the synthesis of its corresponding anhydride, which is a useful intermediate.[8]
Objective: To synthesize 2,2-dimethylglutaric anhydride from 2,2-dimethylglutaric acid.
Materials:
-
2,2-dimethylglutaric acid (3.00 g, 18.7 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (3.95 g, 20.6 mmol)
-
Triethylamine (B128534) (2.87 mL, 20.6 mmol)
-
Dichloromethane (B109758) (360 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous magnesium sulfate
-
Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)
Procedure:
-
To a solution of EDCI (3.95 g, 20.6 mmol) and triethylamine (2.87 mL, 20.6 mmol) in dichloromethane (360 mL), add 2,2-dimethylglutaric acid (3.00 g, 18.7 mmol).[8]
-
Stir the reaction mixture at room temperature for 18 hours.[8]
-
Wash the solution with saturated NaHCO₃ solution (2 x 100 mL) and then with water (1 x 100 mL).[8]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution.[8]
-
Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexane (30:70) as the eluent to yield the final product as a white solid.[8]
Applications and Biological Relevance
2,2-Dimethylglutaric acid serves as a versatile building block in various fields.
Industrial and Research Applications
-
Organic Synthesis: It is a key intermediate for the synthesis of more complex organic molecules.[1][2]
-
Polymer Chemistry: Used as a building block for resins, polyesters, and specialty polymers, where its structure can enhance material properties like flexibility and durability.[1][3][9]
-
Pharmaceuticals: It is utilized in the development of drug intermediates.[1][2][3][9] Its related compound, glutaric acid, has been used to create cocrystals to improve the oral bioavailability of poorly soluble active pharmaceutical ingredients.[10]
-
Agrochemicals: Employed in the formulation of pesticides and herbicides.[1][2]
-
Dyes and Pigments: Acts as a precursor in the manufacturing of dyes.[2]
Biological Role and Metabolism
2,2-Dimethylglutaric acid is known to be involved in certain metabolic pathways and can act as a substrate for various enzymes.[2] Its structural similarity to other dicarboxylic acids suggests potential roles in metabolic regulation and energy production.[2] It has a recognized role as a metabolite.[3][11]
Visualizing Workflows and Relationships
The following diagrams illustrate the role of 2,2-dimethylglutaric acid in synthesis and a general experimental workflow.
Caption: Role of 2,2-Dimethylglutaric Acid as a Chemical Building Block.
Caption: General Experimental Workflow for Synthesis and Purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 2,2-Dimethylglutaric acid | 681-57-2 [smolecule.com]
- 3. guidechem.com [guidechem.com]
- 4. 2,2-Dimethylglutaric acid [webbook.nist.gov]
- 5. 2,2-Dimethylglutaric acid [webbook.nist.gov]
- 6. 2,2-Dimethylglutaric acid | 681-57-2 [chemicalbook.com]
- 7. 2,2-Dimethylglutaric Acid CAS NO:681-57-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. guidechem.com [guidechem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Use of a Glutaric Acid Cocrystal to Improve Oral Bioavailability of a Low Solubility API | Semantic Scholar [semanticscholar.org]
- 11. 2,2-Dimethylglutaric acid | C7H12O4 | CID 12681 - PubChem [pubchem.ncbi.nlm.nih.gov]
